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Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine -

Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Catalog Number: EVT-8059508
CAS Number:
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine typically involves the reaction of 3-methylsulfanyl-pyrazine with methylamine. The reaction can be carried out under controlled conditions to optimize yield and purity.

Synthetic Routes and Reaction Conditions

  1. Starting Materials: The primary reactants include 3-methylsulfanyl-pyrazine and methylamine.
  2. Solvent: A suitable solvent such as ethanol or methanol is often used to facilitate the reaction.
  3. Catalysts: Depending on the specific reaction conditions, a catalyst may be employed to enhance the reaction rate.
  4. Temperature Control: The reaction mixture is typically heated to a defined temperature for complete conversion of the reactants into the desired product.

In industrial settings, large-scale production may utilize batch or continuous flow processes, with optimized conditions for maximum yield and purity. Purification techniques such as crystallization, distillation, or chromatography are commonly applied post-synthesis to isolate the final product.

Molecular Structure Analysis

Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₇H₈N₂S
  • Molecular Weight: Approximately 168.21 g/mol
  • Structural Components:
    • A pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms).
    • A methylsulfanyl group (-S-CH₃) attached to the pyrazine.
    • A methylamino group (-NH-CH₃) linked via a methylene (-CH₂-) bridge.

The presence of these functional groups contributes to the compound's reactivity and interactions with biological systems.

Chemical Reactions Analysis

Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine can undergo several chemical reactions:

Types of Reactions

  1. Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Under specific conditions, the pyrazine ring may be reduced to yield dihydropyrazine derivatives.
  3. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for further derivatization.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate are often used for oxidation reactions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride may be employed for reduction.
  • Substitution Reagents: Alkyl halides or acyl chlorides can facilitate substitution reactions involving the amine group.
Mechanism of Action

The mechanism of action for Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine varies based on its application but generally involves interactions with biological targets:

  1. Enzyme Interaction: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  2. Receptor Modulation: It can interact with cellular receptors, influencing signal transduction pathways.
  3. Gene Expression Influence: The compound might affect transcriptional and translational processes in cells.

The precise mechanisms depend on the context of use, including concentration, target cells, and environmental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of amines and sulfur-containing compounds, facilitating various organic transformations.
Applications

Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has several promising applications across different scientific domains:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its biological activity.
  2. Pharmaceutical Development: Used as a building block for synthesizing more complex medicinal compounds.
  3. Agrochemical Research: Explored for its potential use in developing new pesticides or herbicides based on its biological activity.
  4. Material Science: Its unique chemical structure may contribute to the development of novel materials with specific properties.
Introduction to Pyrazine-Based Medicinal Chemistry

Historical Evolution of Pyrazine Derivatives in Drug Discovery

Pyrazine derivatives have transitioned from simple structural motifs to cornerstone elements in modern drug design, with their journey beginning in the mid-20th century. The discovery of pyrazinamide (PZA) in the 1950s marked a watershed moment, establishing this nitrogen-rich heterocycle as a privileged scaffold in antimicrobial therapy. PZA's remarkable efficacy against Mycobacterium tuberculosis, particularly its unique activity against semi-dormant bacilli, validated pyrazine as a biologically relevant nucleus [5]. This breakthrough catalyzed extensive exploration into pyrazine-based compounds across therapeutic domains, with medicinal chemists systematically modifying the core structure to optimize pharmacological properties.

The 1990s witnessed a significant expansion of pyrazine applications beyond anti-infectives. Seminal work by Kuo and colleagues demonstrated that triazine-pyrazine biheteroaryl compounds could function as potent cyclin-dependent kinase (CDK) inhibitors, with compound 29 (IC₅₀ = 0.971 μM against CDK1) showcasing the scaffold's potential in oncology [1]. This discovery triggered a surge in cancer-focused pyrazine drug development. Shortly thereafter, the same research group developed pyrazine-pyridine biheteroaryls as selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, exemplified by compounds 39 and 41, which displayed promising antitumor activity by targeting angiogenesis [1].

The 21st century has seen pyrazine derivatives diversify into increasingly sophisticated therapeutic agents. Murphy's 2011 discovery of C6-aminated pyrazines as PDK1 inhibitors (Ki ≈ 1 nM) demonstrated exceptional selectivity (>100-fold) against PI3K/AKT-pathway kinases [1]. Simultaneously, structural biology advances enabled targeted modifications: Zhang's 2017 investigation of pyrrolo[2,3-b]pyrazines as FGFR inhibitors revealed that scaffold optimization could enhance FGFR1 inhibition 10-fold through strategic π-π stacking interactions [1]. The pyrazine motif now features prominently across multiple drug classes, including kinase inhibitors (e.g., JNJ-42756493), checkpoint kinase inhibitors (e.g., CHK1 inhibitor with IC₅₀ < 1 nM), and allosteric SHP2 inhibitors (e.g., TNO155) [1] [10]. This evolution demonstrates the scaffold's remarkable adaptability to diverse biological targets through rational structural modifications.

Table 1: Evolution of Clinically Significant Pyrazine Derivatives

EraTherapeutic BreakthroughKey CompoundsPrimary Therapeutic Area
1950sAntitubercular agentsPyrazinamideInfectious diseases
1990s-2000sKinase inhibitorsTriazine-pyrazine biheteroaryls (CDK/VEGFR inhibitors)Oncology
2010sTargeted cancer therapiesBGJ392 (FGFR inhibitor), JNJ-42756493Precision oncology
2020sAllosteric modulatorsTNO155 (SHP2 inhibitor)Oncology, autoimmune disorders

Structural Significance of Sulfur-Containing Pyrazine Motifs

The integration of sulfur into pyrazine architectures creates multifaceted chemical entities with enhanced biorelevance. The methylsulfanyl (-SMe) group in particular imparts distinctive electronic and steric properties that profoundly influence molecular interactions. Quantum chemical analyses reveal that sulfur's polarizable electron cloud enables charge transfer interactions with biological targets, often enhancing binding affinity beyond what either heterocycle or thioether alone could achieve [7] [10]. The thioether's electron-donating character also modulates pyrazine ring electronics, increasing electron density at adjacent positions and influencing hydrogen-bonding capacity—a critical factor for target engagement.

In biological systems, sulfur-containing pyrazines demonstrate remarkable membrane permeability due to the lipophilic character of the thioether moiety. This property is exemplified in antitubercular pyrazolyl-acylsulfonamides, where sulfur incorporation significantly enhanced cellular penetration and activity against intracellular Mycobacterium tuberculosis [7]. The methylsulfanyl group also confers metabolic stability by resisting rapid oxidative degradation compared to oxygen analogs, extending compound half-life in vivo. This stability stems from sulfur's lower electronegativity and the relative strength of C-S bonds compared to C-O bonds under physiological conditions.

The spatial orientation of the methylsulfanyl group creates distinctive molecular recognition profiles. X-ray crystallographic studies of pyrazine derivatives reveal that the C-S bond length (approximately 1.82 Å) and C-S-C bond angle (~100°) position the methyl group optimally for van der Waals contacts in hydrophobic binding pockets [4] [8]. This geometric arrangement facilitates interactions with protein subsections inaccessible to bulkier substituents. In catalytic systems, sulfur-containing pyrazines demonstrate unique coordination behavior, as evidenced in ruthenium(III) complexes where sulfur atoms influence metal-ligand charge transfer transitions and redox potentials [9].

Beyond direct target interactions, sulfur functionalities enable prodrug strategies and metabolic activation pathways. The methylsulfanyl group can undergo controlled enzymatic oxidation to sulfoxide or sulfone derivatives, effectively serving as a in vivo activation mechanism. This biotransformation pathway has been exploited in several therapeutic agents to achieve tissue-specific activation or sustained release profiles [10]. Additionally, the sulfur atom serves as a hydrogen-bond acceptor in its oxidized forms, expanding interaction possibilities with biological targets.

Table 2: Biological Significance of Sulfur in Pyrazine Therapeutics

Sulfur FunctionalityChemical ImpactBiological ConsequenceTherapeutic Example
Methylsulfanyl (-SMe)Enhanced lipophilicity, electron donationImproved membrane permeability, metabolic stabilityAnticancer pyrazine derivatives
Sulfonamide (-SO₂NH₂)Strong electron withdrawal, H-bond capacityTarget specificity, enhanced solubilitySulfonamide antibiotics, COX-2 inhibitors
Sulfate (-OSO₃⁻)High polarity, charge dispersionTissue targeting, extracellular matrix interactionsHeparin-mimicking compounds
Sulfoxide (-S(O)CH₃)Chiral center, dipole momentStereoselective binding, prodrug activationProton pump inhibitors

Rationale for Targeting Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine in Therapeutic Research

The specific targeting of methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine emerges from converging structural and biological evidence positioning this compound at a unique therapeutic intersection. The molecule integrates three pharmacophoric elements: a pyrazine ring providing hydrogen-bonding capability, a methylsulfanyl group conferring lipophilicity and electronic modulation, and a methylaminoethyl side chain enabling target interaction flexibility. This combination creates a versatile scaffold with potential applications across multiple disease contexts, particularly in oncology and infectious diseases.

The methylsulfanyl substituent at the 3-position electronically activates the adjacent pyrazine nitrogen, potentially enhancing interactions with kinase ATP-binding sites. Computational modeling indicates this substitution pattern creates an electron-deficient region around N1 while increasing electron density at C5/C6—a charge distribution pattern observed in clinically validated kinase inhibitors like the FGFR inhibitors discussed by Zhang et al. [1]. The methylsulfanyl group's moderate steric bulk (molecular width ≈ 4.2 Å) provides optimal hydrophobic filling of enzyme subpockets without introducing excessive conformational strain. This balanced spatial requirement is critical for maintaining binding entropy favorable for high-affinity interactions.

The aminomethyl side chain represents a strategic vector for molecular diversification and target engagement. Primary and secondary amines serve as hydrogen bond donors/acceptors and frequently participate in salt bridge formation with biological targets. In sulfur-containing pyrazine derivatives, such as those explored by Murphy et al., analogous side chains have demonstrated crucial interactions with catalytic lysine residues in kinases [1]. The methylamine substituent's conformational flexibility enables adaptation to various binding site topographies, while its basicity (predicted pKa ≈ 9.5) suggests partial protonation at physiological pH, potentially facilitating interactions with anionic membrane components or enzyme active sites.

Biological precedence strongly supports investigating this compound class. Research on extracellular sulfatases has validated sulfur-modifying enzymes as cancer targets, with Sulf-2 emerging as a driver of carcinogenesis in non-small cell lung cancer, pancreatic cancer, and hepatocellular carcinoma [2]. Sulf-2's function in editing heparan sulfate proteoglycan sulfation patterns regulates growth factor signaling pathways, including Wnt and FGF-2. The methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine scaffold presents a unique opportunity to modulate these pathways through direct enzyme inhibition or by disrupting protein-sulfation interactions.

Furthermore, the compound's structural features align with established membrane-interactive pharmacophores. The methylsulfanyl group enhances lipid bilayer penetration, potentially enabling intracellular accumulation—a property critical for antitubercular activity demonstrated in sulfur-containing pyrazine derivatives [7]. This membrane affinity could also facilitate interactions with transmembrane receptors or ion channels. The compound's moderate size (MW ≈ 183 Da) and calculated partition coefficient (cLogP ≈ 1.2) place it well within drug-like chemical space, suggesting favorable pharmacokinetic properties.

Table 3: Strategic Functional Groups in Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Structural ElementChemical PropertiesTherapeutic RationaleBiological Targets
Pyrazine coreHydrogen-bond acceptor, electron-deficientATP-competitive inhibition, DNA intercalationKinases, DNA-processing enzymes
3-Methylsulfanyl groupLipophilic, polarizable, metabolically stableHydrophobic pocket binding, membrane penetrationEnzymatic active sites, lipid bilayers
Methylaminomethyl side chainBasic, flexible, H-bond donor/acceptorCatalytic site interaction, solubility modulationAsp/Glu-rich enzyme regions
Combined systemBalanced amphiphilicity, molecular weight 183 DaOral bioavailability, tissue distributionIntracellular targets, CNS penetration

The compelling structural features of methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine, combined with established biological precedents for sulfur-containing pyrazines, provide a robust foundation for dedicated therapeutic exploration. Future research should prioritize target identification studies, structure-activity relationship investigations, and comprehensive assessment of its mechanism of action across relevant disease models.

Properties

Product Name

Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

IUPAC Name

N-methyl-1-(3-methylsulfanylpyrazin-2-yl)methanamine

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

InChI

InChI=1S/C7H11N3S/c1-8-5-6-7(11-2)10-4-3-9-6/h3-4,8H,5H2,1-2H3

InChI Key

VEYXUNNUDIILKZ-UHFFFAOYSA-N

SMILES

CNCC1=NC=CN=C1SC

Canonical SMILES

CNCC1=NC=CN=C1SC

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